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Introduction
Amikacin and Streptomycin are both aminoglycoside antibiotics that have historically played

crucial roles in the treatment of tuberculosis (TB), particularly in multidrug-resistant (MDR-TB)

regimens. While both drugs target bacterial protein synthesis, their clinical utility, efficacy, and

safety profiles exhibit notable differences. This guide provides an objective, data-driven

comparison of Amikacin and Streptomycin for Mycobacterium tuberculosis, summarizing key

experimental data and outlining relevant methodologies to inform research and drug

development efforts.

Mechanism of Action
Both Amikacin and Streptomycin inhibit protein synthesis in M. tuberculosis by binding to the

30S ribosomal subunit. However, their precise binding sites and the resulting downstream

effects differ.

Streptomycin binds to the 16S rRNA and the S12 ribosomal protein (encoded by the rpsL gene)

of the 30S subunit.[1][2] This interaction interferes with the initiation of protein synthesis and

causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids

and the production of nonfunctional proteins, ultimately resulting in bacterial death.[1][2]
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Amikacin, a semi-synthetic derivative of kanamycin, also binds to the 16S rRNA within the 30S

ribosomal subunit, specifically at the A-site.[3][4] This binding blocks the translocation of

peptidyl-tRNA from the A-site to the P-site, thereby inhibiting the elongation of the polypeptide

chain and halting protein synthesis.[4][5]
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Figure 1: Mechanisms of action for Streptomycin and Amikacin.

Mechanisms of Resistance
Resistance to both drugs primarily arises from mutations in the genes encoding their ribosomal

targets.

Streptomycin Resistance: High-level resistance to Streptomycin is most commonly associated

with mutations in the rpsL gene, which codes for the S12 ribosomal protein, and the rrs gene,

which codes for the 16S rRNA.[6][7] Low-level resistance can be conferred by mutations in the

gidB gene.[8]

Amikacin Resistance: High-level resistance to Amikacin is predominantly caused by mutations

in the rrs gene, particularly the A1401G substitution.[9] It is important to note that there is

generally cross-resistance between Amikacin and Kanamycin, but not typically with

Streptomycin.[9][10]
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Figure 2: Primary genetic determinants of resistance to Streptomycin and Amikacin.

In Vitro Efficacy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1667094?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC8701281/
https://pubmed.ncbi.nlm.nih.gov/8192450/
https://journals.asm.org/doi/10.1128/aac.01570-07
https://pmc.ncbi.nlm.nih.gov/articles/PMC105813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC182599/
https://www.benchchem.com/product/b1667094?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The in vitro activity of Amikacin and Streptomycin against M. tuberculosis is typically assessed

by determining the Minimum Inhibitory Concentration (MIC).

Drug MIC50 (mg/L) MIC90 (mg/L) Comments

Amikacin 2 32

Generally more active

in vitro than

Kanamycin and

Capreomycin.[11][12]

Streptomycin - -

MICs can vary, with

low-level resistance at

4-8 µg/ml and high-

level resistance at ≥16

µg/ml.[13][14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of anti-tuberculosis drugs is the agar proportion

method or broth microdilution.
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Figure 3: General workflow for Minimum Inhibitory Concentration (MIC) testing.

Clinical Efficacy and Treatment Outcomes
In the context of multidrug-resistant tuberculosis (MDR-TB), both Amikacin and Streptomycin

have been used as second-line injectable agents. However, recent guidelines and clinical data

suggest differences in their effectiveness.
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Parameter Amikacin Streptomycin Source

Treatment Success in

MDR-TB

Associated with a

higher likelihood of

treatment success

compared to

Streptomycin.

Shows better

outcomes than

kanamycin and

capreomycin.

[15]

Mortality in MDR-TB

No significant

difference in mortality

compared to

Streptomycin.

- [15]

Culture Conversion

Rate (Cavitary MAC-

PD)

78.0%
74.8% (No significant

difference)
[16]

An individual patient data meta-analysis of over 12,000 patients with MDR-TB found that both

Amikacin and Streptomycin were associated with higher cure rates compared to kanamycin

and capreomycin.[17] Specifically, compared to capreomycin, amikacin was associated with 9

more cures per 100 patients, and streptomycin was associated with 10 more cures per 100

patients.[17]

Adverse Effects
A significant consideration in the clinical use of both Amikacin and Streptomycin is their toxicity

profiles.
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Adverse Effect Amikacin Streptomycin Comments

Ototoxicity (Hearing

Loss)

Higher risk compared

to capreomycin.[18]

Pooled prevalence of

38.93% in some

studies.[19]

Can cause irreversible

hearing loss, tinnitus,

vertigo, and dizziness.

[20]

Risk increases with

cumulative dose and

duration.[15]

Nephrotoxicity (Kidney

Damage)

More common than

with Streptomycin.[15]

Less common than

with Amikacin.[15]

Requires dose

adjustments in

patients with renal

failure.[20]

Other -

Neurotoxicity

(circumoral

paresthesias),

neuromuscular

blockade,

hypersensitivity

reactions.[15][20]

-

Discontinuation of treatment due to adverse events has been reported for both drugs. In one

study on Mycobacterium avium complex pulmonary disease, 14.6% of patients on Amikacin

and 8.7% on Streptomycin discontinued the injectable due to adverse effects.[16]

Conclusion
Both Amikacin and Streptomycin are potent bactericidal agents against M. tuberculosis. While

they share a common mechanism of targeting the bacterial ribosome, they differ in their

specific binding sites, resistance profiles, and clinical attributes.

Amikacin often demonstrates superior in vitro activity and has been associated with slightly

higher treatment success rates in some MDR-TB cohorts.[11][15] However, it carries a

significant risk of ototoxicity and nephrotoxicity.[15][18][19]

Streptomycin, the first antibiotic effective against tuberculosis, remains a valuable option,

particularly when Amikacin resistance is present.[6] Its use is also limited by ototoxicity and

the prevalence of resistance in certain regions.[6][20]
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The choice between Amikacin and Streptomycin for the treatment of drug-resistant tuberculosis

should be guided by drug susceptibility testing, patient-specific factors such as renal function

and auditory health, and the potential for adverse effects. The development of newer, less toxic

anti-tubercular agents is a critical area of ongoing research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

2. Streptomycin - Wikipedia [en.wikipedia.org]

3. researchgate.net [researchgate.net]

4. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

5. youtube.com [youtube.com]

6. The Neglected Contribution of Streptomycin to the Tuberculosis Drug Resistance Problem
- PMC [pmc.ncbi.nlm.nih.gov]

7. Streptomycin resistance in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

8. journals.asm.org [journals.asm.org]

9. Mechanism of Resistance to Amikacin and Kanamycin in Mycobacterium tuberculosis -
PMC [pmc.ncbi.nlm.nih.gov]

10. Discordant Resistance to Kanamycin and Amikacin in Drug-Resistant Mycobacterium
tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

11. journals.asm.org [journals.asm.org]

12. dovepress.com [dovepress.com]

13. Evidence for Expanding the Role of Streptomycin in the Management of Drug-Resistant
Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

14. researchgate.net [researchgate.net]

15. droracle.ai [droracle.ai]

16. journals.asm.org [journals.asm.org]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1667094?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-streptomycin-sulfate
https://en.wikipedia.org/wiki/Streptomycin
https://www.researchgate.net/publication/353397474_The_role_of_amikacin_in_the_treatment_of_nontuberculous_mycobacterial_disease
https://www.ncbi.nlm.nih.gov/books/NBK430908/
https://www.youtube.com/watch?v=H1YxnMD6FBE
https://pmc.ncbi.nlm.nih.gov/articles/PMC8701281/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8701281/
https://pubmed.ncbi.nlm.nih.gov/8192450/
https://journals.asm.org/doi/10.1128/aac.01570-07
https://pmc.ncbi.nlm.nih.gov/articles/PMC105813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC105813/
https://pmc.ncbi.nlm.nih.gov/articles/PMC182599/
https://pmc.ncbi.nlm.nih.gov/articles/PMC182599/
https://journals.asm.org/doi/10.1128/aac.01724-17
https://www.dovepress.com/inducible-resistance-to-amikacin-in-mycobacterium-abscessus-isolated-i-peer-reviewed-fulltext-article-IDR
https://pmc.ncbi.nlm.nih.gov/articles/PMC7449167/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7449167/
https://www.researchgate.net/figure/Concomitant-low-level-streptomycin-and-high-level-amikacin-phenotypic-resistance-in-South_fig3_342180852
https://www.droracle.ai/articles/278983/what-is-the-role-of-streptomycin-and-amikacin-in
https://journals.asm.org/doi/10.1128/spectrum.04741-22
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667094?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. academic.oup.com [academic.oup.com]

18. Adverse Effects and Choice between the Injectable Agents Amikacin and Capreomycin in
Multidrug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

19. mdpi.com [mdpi.com]

20. m.youtube.com [m.youtube.com]

To cite this document: BenchChem. [A Head-to-Head Comparison of Amikacin and
Streptomycin for Mycobacterium tuberculosis]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1667094#head-to-head-comparison-of-amikacin-
and-streptomycin-for-m-tuberculosis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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